2-Bromo-5-(methoxymethoxy)benzaldehyde
Description
2-Bromo-5-(methoxymethoxy)benzaldehyde is a halogenated aromatic aldehyde featuring a bromine substituent at the 2-position and a methoxymethoxy (-OCH₂OCH₃) group at the 5-position of the benzaldehyde ring. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The methoxymethoxy group serves as a protective moiety for hydroxyl groups, enabling selective reactivity in multi-step syntheses .
Synthesis:
The synthesis typically involves O-alkylation of a precursor such as 5-hydroxy-2-bromobenzaldehyde with bromomethyl methyl ether (MOM-Cl) under basic conditions (e.g., sodium hydride) . Alternatively, Suzuki-Miyaura cross-coupling reactions may be employed when introducing aromatic substituents .
Properties
Molecular Formula |
C9H9BrO3 |
|---|---|
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-bromo-5-(methoxymethoxy)benzaldehyde |
InChI |
InChI=1S/C9H9BrO3/c1-12-6-13-8-2-3-9(10)7(4-8)5-11/h2-5H,6H2,1H3 |
InChI Key |
GGLCPMJHBKGNMM-UHFFFAOYSA-N |
Canonical SMILES |
COCOC1=CC(=C(C=C1)Br)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues: Substituent Variations
The following table highlights key structural analogues of 2-Bromo-5-(methoxymethoxy)benzaldehyde, emphasizing differences in substituents, electronic effects, and applications:
Electronic and Steric Effects
Electron-Donating vs. Electron-Withdrawing Groups :
- The methoxymethoxy group (-OCH₂OCH₃) is moderately electron-donating, increasing the electron density of the aromatic ring and stabilizing intermediates in nucleophilic aromatic substitution reactions .
- In contrast, fluorine (-F) and trifluoromethyl (-CF₃) groups are electron-withdrawing, enhancing the electrophilicity of the aldehyde group and directing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Physical Properties
- Solubility and Stability :
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